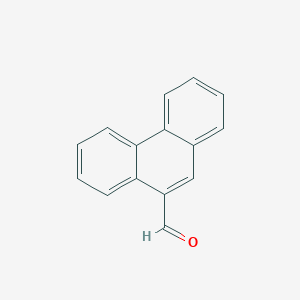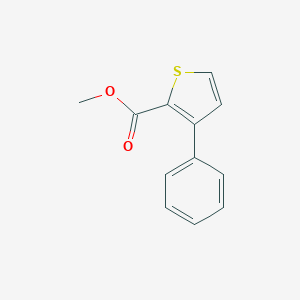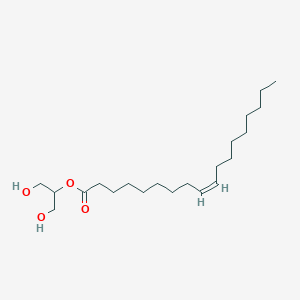
Phenanthrene-9-carbaldehyde
Overview
Description
Phenanthrene-9-carbaldehyde, also known as 9-phenanthrenecarboxaldehyde, is an aromatic aldehyde with the molecular formula C15H10O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications, including the synthesis of fluorescent probes .
Mechanism of Action
Biochemical Pathways
Phenanthrene-9-carbaldehyde may be involved in various biochemical pathways. For instance, it has been suggested that phenanthrene, a related compound, is degraded by some soil bacteria through one of two different routes . In one route, 1-hydroxy-2-naphthoic acid is oxidized to 1,2-dihydroxynaphthalene, which is further degraded via the Naphthalene Pathway to salicylate which can be further metabolized . In the other pathway, the ring of 1-hydroxy-2-naphthoic acid is cleaved and further metabolized via the Phthalate Pathway . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other chemicals . Specific studies on the influence of environmental factors on this compound’s action are lacking .
Biochemical Analysis
Biochemical Properties
It is known that phenanthrene, the parent compound, can be metabolized by bacteria through various pathways
Cellular Effects
Polycyclic aromatic hydrocarbons, such as phenanthrene, are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenanthrene can be metabolized by bacteria through various pathways, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that phenanthrene and its derivatives can be stable under certain conditions
Dosage Effects in Animal Models
It is known that polycyclic aromatic hydrocarbons, such as phenanthrene, can have various effects in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that phenanthrene can be metabolized by bacteria through various pathways, involving different enzymes and cofactors
Transport and Distribution
It is known that polycyclic aromatic hydrocarbons, such as phenanthrene, can interact with various transporters and binding proteins
Subcellular Localization
It is known that polycyclic aromatic hydrocarbons, such as phenanthrene, can be localized to specific compartments or organelles within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-9-carbaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where phenanthrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 9-position . Another method involves the oxidation of 9-hydroxyphenanthrene using oxidizing agents such as pyridinium chlorochromate .
Industrial Production Methods: On an industrial scale, this compound can be produced by the oxidation of phenanthrene using various oxidizing agents under controlled conditions. The product is then purified through crystallization and sublimation techniques .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to phenanthrene-9-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Phenanthrene-9-carboxylic acid.
Reduction: Phenanthrene-9-methanol.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorescent probes and other phenanthrene derivatives.
Biology: It is used in the study of polycyclic aromatic hydrocarbons and their biological effects.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenanthrene-9-carbaldehyde can be compared with other similar compounds such as:
9-Anthracenecarboxaldehyde: Similar in structure but derived from anthracene.
1-Naphthaldehyde: A naphthalene derivative with an aldehyde group.
2-Naphthaldehyde: Another naphthalene derivative with the aldehyde group at a different position.
1-Pyrenecarboxaldehyde: Derived from pyrene and used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which allows for regioselective functionalization and its use in the synthesis of fluorescent probes. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
phenanthrene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIGCMPORCORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197024 | |
| Record name | Phenanthrene-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-71-5 | |
| Record name | 9-Phenanthrenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene-9-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthrene-9-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENANTHRENE-9-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSJ300GB2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Phenanthrene-9-carbaldehyde and how is it characterized?
A1: this compound is an aromatic aldehyde consisting of a phenanthrene ring system with a carbaldehyde group at the 9th position. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. While specific spectroscopic data is not detailed in the provided research, typical characterization methods for this compound include NMR spectroscopy and X-ray diffraction. [, ]
Q2: How is this compound utilized in the synthesis of more complex molecules?
A2: this compound serves as a valuable starting material in organic synthesis. For instance, it can be used to prepare benzo[a]pyren-1-ol through a multi-step synthesis involving a Knoevenagel reaction, reduction, cyclization, and dehydrogenation reactions. [] Additionally, it has been employed in an extended Pomeranz-Fritsch procedure to synthesize polycyclic azaarenes like dibenzo[F,H]isoquinoline. []
Q3: Can this compound form polymers?
A3: While not a polymer itself, this compound can be converted into derivatives capable of forming polymeric structures. For example, its oxime derivative, (E)-phenanthrene-9-carbaldehyde oxime, forms one-dimensional polymeric chains through intermolecular O—H⋯N hydrogen bonding interactions. []
Q4: Has this compound been explored for biological activity?
A4: Research suggests that derivatives of this compound can exhibit cytotoxic activity. Specifically, phenanthrene-thiazolidinedione hybrids, synthesized via Knoevenagel condensation of this compound and N-alkylated thiazolidinediones, have shown promising anticancer activity against various human cancer cell lines in vitro. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)


![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)


